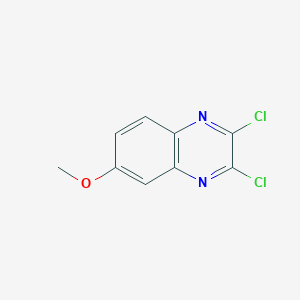

2,3-Dichloro-6-methoxyquinoxaline

Übersicht

Beschreibung

2,3-Dichloro-6-methoxyquinoxaline is a heterocyclic organic compound with the molecular formula C₉H₆Cl₂N₂O. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields of science and industry .

Vorbereitungsmethoden

The synthesis of 2,3-Dichloro-6-methoxyquinoxaline typically involves the reaction of 4-methoxybenzene-1,2-diamine with oxalic acid in the presence of methanesulfonic acid. The reaction mixture is stirred in toluene at 110°C for 5 hours. After cooling, phosphorus oxychloride and dimethylformamide are added, and the mixture is stirred at 110°C for an additional hour. The reaction is quenched with cold water, and the product is extracted with ethyl acetate. The organic layers are combined, washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is recrystallized from butanol to yield this compound with an 81.7% yield .

Analyse Chemischer Reaktionen

2,3-Dichloro-6-methoxyquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2,3-Dichloro-6-methoxyquinoxaline serves as an important intermediate in the synthesis of various heterocyclic compounds. Its structure allows for modifications that lead to the development of new derivatives with potential biological activities. The compound can be synthesized through several methods, including condensation and cyclization reactions, which have been optimized for yield and purity using techniques such as NMR spectroscopy and mass spectrometry .

Table 1: Synthetic Routes for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Condensation Reaction | Involves reacting a suitable precursor with chlorinated reagents. | Variable |

| Cyclization Reaction | Utilizes cyclization of substituted anilines with appropriate reagents. | High |

| One-Pot Synthesis | A streamlined approach combining multiple steps into a single reaction. | Up to 81.7 |

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens and shown efficacy in inhibiting their growth. This makes it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies reveal that it can inhibit specific enzymes associated with cancer cell proliferation, suggesting its role as a therapeutic agent in oncology .

Medicinal Chemistry

Drug Development Potential

Due to its biological activity, this compound is being explored for its potential as a drug candidate. It interacts with biological macromolecules, modulating enzyme activities linked to cancer progression and microbial resistance mechanisms. These interactions are critical for understanding its mechanism of action and optimizing therapeutic applications .

Industrial Applications

Dyes and Pigments Production

In addition to its roles in research and medicine, this compound is utilized in the production of dyes and pigments within industrial settings. Its unique chemical structure contributes to the properties of the final products, making it valuable in various manufacturing processes .

Case Studies

Several studies have documented the synthesis and application of this compound:

- Study on Antimicrobial Activity : A study published in Molecules demonstrated the compound's effectiveness against specific bacterial strains, highlighting its potential as an alternative to traditional antibiotics .

- Investigation into Anticancer Mechanisms : Research published in Pharmaceuticals outlined how this compound inhibits cancer cell lines by targeting specific pathways involved in cell proliferation.

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-6-methoxyquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2,3-Dichloro-6-methoxyquinoxaline can be compared with other similar compounds such as:

- 2,3-Dimethyl-6-methoxyquinoxaline

- 2,3-Dichloro-5,6-dicyanoquinoxaline

These compounds share structural similarities but differ in their substituents and specific properties. The unique combination of chlorine and methoxy groups in this compound contributes to its distinct chemical behavior and applications .

Biologische Aktivität

2,3-Dichloro-6-methoxyquinoxaline is a member of the quinoxaline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions and a methoxy group at the 6 position of the quinoxaline ring. This unique structure contributes to its biological properties and interactions with various biological targets.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit a broad spectrum of antimicrobial activities. For instance, studies have shown that this compound demonstrates significant antibacterial effects against various strains of bacteria. The mechanism of action appears to involve:

- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit DNA synthesis in bacterial cells under anaerobic conditions .

- Induction of Oxidative Stress : Quinoxalines can induce reactive oxygen species (ROS) production, leading to oxidative damage in microbial cells .

Efficacy Against Specific Pathogens

A study highlighted the effectiveness of quinoxaline derivatives against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. The compound exhibited an EC50 value of 0.44 μM against juvenile worms and showed potential in inhibiting the transformation of miracidia to sporocysts .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that quinoxaline derivatives can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : Some derivatives have been reported to arrest cancer cells in the S phase of the cell cycle .

- Activation of Pro-apoptotic Pathways : Compounds like this compound may enhance the expression of pro-apoptotic proteins such as Bax and p53 while decreasing anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The biological activity of quinoxalines can be significantly influenced by their structural modifications. For instance:

Case Studies

- Antibacterial Activity : In vitro studies demonstrated that this compound exhibited potent activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Studies : A series of experiments on human breast cancer cell lines revealed that modifications to the quinoxaline structure led to varying degrees of cytotoxicity, with some derivatives showing IC50 values lower than those for standard chemotherapeutics like doxorubicin .

Eigenschaften

IUPAC Name |

2,3-dichloro-6-methoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJQDGNCJJPQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350621 | |

| Record name | 2,3-dichloro-6-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39267-04-4 | |

| Record name | 2,3-Dichloro-6-methoxyquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39267-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dichloro-6-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-6-methoxyqiunoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and crystal structure of 2,3-Dichloro-6-methoxyquinoxaline?

A1: this compound has the molecular formula [C9H6Cl2N2O] []. While the exact molecular weight is not provided in the abstract, it can be calculated from the molecular formula. The crystal structure is monoclinic, belonging to the space group P21/n (no. 14) with the following unit cell dimensions: * a = 15.597(6) Å* b = 3.9346(16) Å* c = 15.614(6) Å* β = 101.834(4)°* V = 937.8(6) Å3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.